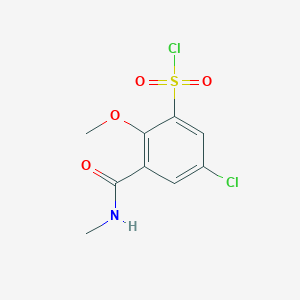![molecular formula C9H13ClF3NO B1466777 2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 1488795-95-4](/img/structure/B1466777.png)
2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The trifluoromethyl group is also a common feature in many drugs, as it can enhance their lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the trifluoromethyl group attached to the piperidine ring. The chloro group and the carbonyl group (C=O) are attached to the same carbon atom in the propyl chain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carbonyl group is a common site of nucleophilic attack, and the chloro group can be displaced by a variety of nucleophiles. The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the electronegative chlorine and fluorine atoms would likely make this compound relatively polar .Applications De Recherche Scientifique
Chemical Synthesis and Optimization
One study outlines the optimization of Glycine Transporter 1 inhibitors, highlighting the design and identification of structurally diverse compounds for potential therapeutic applications. Compound 7n, structurally related to the specified chemical, exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetic profiles (Yamamoto et al., 2016).
Structural Characterization and Analysis
In the realm of structural chemistry, the crystal and molecular structure of a side product in benzothiazinone synthesis, which is structurally similar to the requested compound, was reported. This study provides insight into the complex structures and interactions within such compounds (Eckhardt et al., 2020).
Biological Activity and Pharmacological Potential
Research into derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, related to the compound , explores their pharmacological properties, indicating potential therapeutic applications in treating various conditions. This includes compounds like trihexyphenidyl and biperiden, which are noted for their medicinal value (Vardanyan, 2018).
Synthesis of Structurally Similar Compounds
The synthesis and evaluation of compounds structurally related to "2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one" for antidepressant activity showcase the chemical versatility and potential pharmacological benefits of such molecules. The study demonstrates the process of synthesizing these compounds and assessing their effects on behavioral models (Kumar et al., 2004).
Exploration in Medicinal Chemistry
A novel series of GPR119 agonists were designed, synthesized, and biologically evaluated, focusing on derivatives of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine. These efforts underline the importance of structural modification in enhancing biological activity and developing new therapeutic agents (Kubo et al., 2021).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body. The piperidine ring and the trifluoromethyl group are common features in many drugs, suggesting that this compound might interact with biological targets in a similar manner .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical or as a building block in organic synthesis. Further studies could also investigate its reactivity and the possibility of modifying its structure to enhance its properties .
Propriétés
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-6(10)8(15)14-4-2-7(3-5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIRJLJFHZMHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



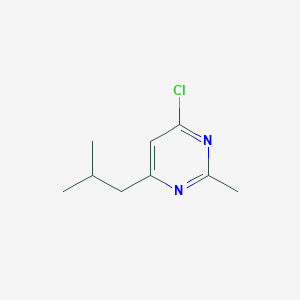
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
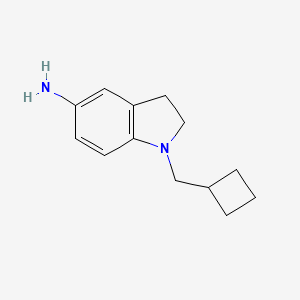
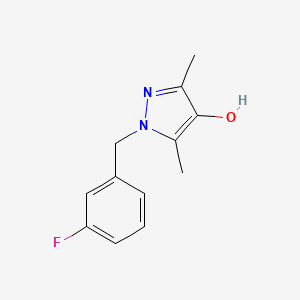
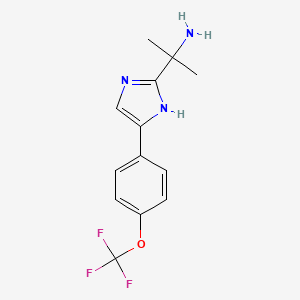
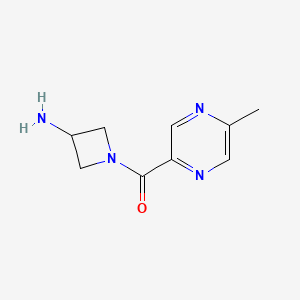
![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
